molecular formula C30H48O B1665652 Agnosterol CAS No. 472-29-7

Agnosterol

Cat. No. B1665652
CAS RN: 472-29-7
M. Wt: 424.7 g/mol
InChI Key: ZBFPGLKEWSMWSG-BQNIITSRSA-N
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Description

Agnosterol is a biochemical of which Lanosterol is the 8,24-diene. Agnosterol isomerizes the delta-8 and is further dehydrated.

Scientific Research Applications

Inhibition of Steroid Synthesis

Agnosterol has been utilized in studies related to the inhibition of steroid synthesis. For example, research on adrenal cells in tissue culture employed an inhibitor of steroid synthesis, akin to agnosterol, to study the effects of ACTH (adrenocorticotropic hormone) on metabolism. This inhibitor, known to block steroid biosynthesis from cholesterol, played a crucial role in understanding the steroidogenic response and cholesterol synthesis in adrenal cortex tumors (Kowal, 1969).

Synthesis and Chemical Studies

Agnosterol has been synthesized from lanosterol, demonstrating its synthetic potentials and applications in chemical studies. This synthesis involved an efficient method for the isolation of lanosterol and further illustrated the synthetic potentials of agnosterol in the field of organic chemistry (Boar, Lewis, & Mcghie, 1973).

Influence on Cellular Processes

Studies have shown that compounds similar to agnosterol can have significant effects on various cellular processes. For instance, in a study exploring the effects of aminoglutethimide, a compound with a similar action to agnosterol, it was found that it influences the accumulation of cholesterol in the adrenal cortex. This finding was crucial in understanding the cytochemical changes related to the inhibition of corticosterone biosynthesis (Szabó, Gláz, & Kelemen, 1974).

Potential Therapeutic Applications

Research into compounds similar to agnosterol has also indicated potential therapeutic applications. For example, a study on aminoguanidine, which shares similar properties with agnosterol, demonstrated its use in diseases like diabetes, where it inactivated neuronal nitric-oxide synthase. This study provided insights into the potential therapeutic uses of agnosterol-like compounds in treating diseases associated with pathological overproduction of nitric oxide (Jianmongkol et al., 2000).

properties

CAS RN

472-29-7

Product Name

Agnosterol

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1

InChI Key

ZBFPGLKEWSMWSG-BQNIITSRSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Agnosterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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